Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate
Description
Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate is a piperidine-based heterocyclic compound characterized by a piperidine ring substituted at the 1-position with an ethyl carboxylate group and at the 4-position with a 2-methylpyrimidin-4-yloxy moiety.
Piperidine derivatives are widely studied for their pharmacological properties, including antibacterial, antitumor, and central nervous system (CNS)-modulating activities . The ethyl carboxylate group enhances solubility and metabolic stability, while the pyrimidine substituent may influence target selectivity and binding affinity.
Properties
IUPAC Name |
ethyl 4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-18-13(17)16-8-5-11(6-9-16)19-12-4-7-14-10(2)15-12/h4,7,11H,3,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBNPBRSZGIWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)OC2=NC(=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with 2-methylpyrimidin-4-ol under specific conditions. One common method includes the use of ethyl chloroformate as a reagent to introduce the ethyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes and receptors, particularly in the treatment of neurological disorders.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Substituent Impact:
- Pyrimidine vs. In contrast, the methoxyphenylpiperazine in may improve CNS penetration due to increased lipophilicity but could reduce target specificity.
- Carboxylate Ester Variations : Ethyl esters (target compound, ) are more prone to hydrolysis than tert-butyl esters (), affecting metabolic stability. Tert-butyl groups enhance steric protection, prolonging half-life .
Physicochemical Properties
- Solubility : Sulfonate-containing derivatives () exhibit higher aqueous solubility than ethyl carboxylates, critical for parenteral formulations.
- Conformational Rigidity : X-ray studies in revealed that substituents enforce specific piperidine ring conformations, influencing binding pocket compatibility. The target compound’s pyrimidine-oxy group may similarly restrict rotational freedom.
Q & A
Q. How can computational models predict regioselectivity in nucleophilic substitution reactions of derivatives?
- Answer :
- DFT calculations : Calculate Fukui indices to identify electrophilic hotspots on the pyrimidine ring .
- MD simulations : Simulate solvent effects (e.g., DMSO vs. water) on transition-state geometries .
- Benchmarking : Compare predicted regioselectivity with experimental HPLC yields of reaction products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
